Home > Products > Screening Compounds P19831 > Indomethacin sodium trihydrate
Indomethacin sodium trihydrate - 74252-25-8

Indomethacin sodium trihydrate

Catalog Number: EVT-361915
CAS Number: 74252-25-8
Molecular Formula: C19H15ClNNaO4
Molecular Weight: 379.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indomethacin Sodium is the sodium salt of indomethacin, a methylated indole derivative with anti-inflammatory, analgesic-antipyretic and tocolytic effects. Indomethacin is a non-selective, reversible, and competitive inhibitor of cyclooxygenases 1 and 2, thereby blocking the conversion of arachidonic acid into prostaglandin precursors. Consequently, prostaglandin synthesis is decreased, and prostaglandin-mediated activities are prevented, including pain, inflammation, fever and uterine contraction.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin (has active moiety).
Overview

Indomethacin sodium trihydrate is the sodium salt form of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. It is classified as an indole-acetic acid derivative, with the chemical formula C19H15ClNNaO43H2O\text{C}_{19}\text{H}_{15}\text{ClNNaO}_4\cdot 3\text{H}_2\text{O} . Indomethacin sodium trihydrate is not found in nature but is synthesized for pharmaceutical applications.

Source

Indomethacin was first discovered in 1963 and approved for use by the Food and Drug Administration in 1965. Its synthesis involves various methods that yield stable crystalline forms, which have improved solubility and bioavailability compared to amorphous forms .

Classification

Indomethacin sodium trihydrate falls under the category of NSAIDs, which are structurally diverse agents that inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins and thromboxanes involved in inflammation and pain pathways .

Synthesis Analysis

Methods

The synthesis of indomethacin sodium trihydrate typically involves the reaction of indomethacin acid with sodium hydroxide or other sodium bases in an aqueous medium. The molar ratio of indomethacin acid to sodium base is maintained between 1:0.90 to 0.99, with a pH range of 8.0 to 8.5 during the reaction .

Technical Details:

  • The reaction mixture is cooled to temperatures between 1°C and 10°C to prevent hydrolysis.
  • Sodium hydroxide solution is added gradually over 1.5 to 3 hours.
  • The resulting solution is then poured into acetone, promoting crystallization.
  • The product is filtered, washed, and dried to obtain stable crystalline indomethacin sodium trihydrate .
Molecular Structure Analysis

Structure

Indomethacin sodium trihydrate has a complex molecular structure characterized by its indole ring system and a p-chlorobenzoyl group. The molecular structure can be represented as follows:

  • Chemical Formula: C19H15ClNNaO43H2O\text{C}_{19}\text{H}_{15}\text{ClNNaO}_4\cdot 3\text{H}_2\text{O}
  • IUPAC Name: Sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate trihydrate .

Data

  • Molecular Weight: Approximately 433.82 g/mol
  • Solubility: Practically insoluble in water; soluble in organic solvents like ether and acetone .
Chemical Reactions Analysis

Indomethacin sodium trihydrate participates in various chemical reactions typical of NSAIDs, primarily involving its interaction with cyclooxygenase enzymes. The primary reaction mechanism involves the inhibition of cyclooxygenase activity, thereby reducing the production of pro-inflammatory mediators.

Technical Details:

  • Indomethacin undergoes metabolic transformations leading to various metabolites that may exhibit different pharmacological activities.
  • It can also react with other compounds during formulation processes, influencing its stability and efficacy .
Mechanism of Action

Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins and thromboxanes from arachidonic acid, resulting in reduced inflammation, pain, and fever.

Process:

  1. Indomethacin binds to the active site of cyclooxygenase enzymes.
  2. This binding prevents the conversion of arachidonic acid into prostaglandins.
  3. The resultant decrease in prostaglandin levels alleviates symptoms associated with inflammatory conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellow-tan crystalline powder
  • Melting Point: Exhibits polymorphism with melting points around -155°C to -162°C depending on the form .

Chemical Properties

  • Stability: Stable in neutral or slightly acidic conditions; decomposes in strong alkaline environments.
  • Solubility: Water solubility is extremely low (approximately 0.00359mg mL0.00359\,\text{mg mL}) .

Relevant Data:

  • pKa Values: Strongest acidic pKa around 3.8 indicates weak acidity.
  • LogP: Indicates lipophilicity; values around 4.46 suggest good permeability characteristics for absorption .
Applications

Indomethacin sodium trihydrate is utilized extensively in clinical settings for:

  • Treatment of inflammatory conditions such as arthritis and gout.
  • Management of pain associated with various disorders.
  • As a therapeutic agent for specific headache disorders known as "indomethacin-responsive" headaches .

The compound's ability to effectively reduce inflammation while being administered in a stable crystalline form enhances its therapeutic potential across various medical applications.

Introduction to Indomethacin Sodium Trihydrate

Chemical and Pharmacological Background

Indomethacin sodium trihydrate is formed by reacting indomethacin (a weak acid with pKa ~4.5) with sodium hydroxide, yielding a water-soluble sodium salt coordinated with three water molecules. The parent indomethacin molecule comprises an indole acetic acid core with p-chlorobenzoyl and methoxy substituents, contributing to its potent cyclooxygenase (COX) inhibition [2] [5].

Table 1: Key Physicochemical Properties

PropertyIndomethacin Free AcidIndomethacin Sodium Trihydrate
Molecular FormulaC₁₉H₁₆ClNO₄C₁₉H₁₆ClNO₄·Na·3H₂O
Aqueous Solubility0.02 mg/mL (poor)>50 mg/mL (high)
Physical StateCrystalline solidCrystalline hydrate
Primary AdvantageN/AEnables IV formulation

The trihydrate form achieves enhanced solubility (>50 mg/mL) compared to the free acid (0.02 mg/mL), making it feasible for injectable formulations [3]. This transformation occurs without altering the fundamental pharmacological mechanism: non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis. Notably, this inhibition is exploited therapeutically in PDA closure, where reduced prostaglandin E₂ (PGE₂) facilitates ductus arteriosus constriction in premature infants [1] [2].

Beyond prostaglandin inhibition, evidence suggests indomethacin exhibits unique antiviral properties and direct neuronal effects not universally shared by all NSAIDs. These include protein kinase R (PKR) activation and inhibition of phospholipase A₂, potentially contributing to its efficacy in "indomethacin-responsive" headache disorders [2] [4].

Historical Development and Regulatory Approvals

The development timeline of indomethacin sodium trihydrate reflects iterative advancements in drug delivery:

  • 1965: Indomethacin free acid (Indocin®) gains FDA approval for oral use in inflammatory conditions [2].
  • 1980s-1990s: Research intensifies on salt forms to overcome solubility barriers. Sodium salt formation emerges as the optimal strategy, with the trihydrate configuration selected for stability [5] [6].
  • 2000s: Lyophilized indomethacin sodium trihydrate (1 mg/vial) receives approval for IV use in neonatal PDA, addressing an urgent unmet need in neonatology [1] [3].
  • 2014: Tivorbex®, an oral capsule formulation leveraging the sodium salt for faster absorption in acute pain, is approved [7].

Table 2: Key Regulatory and Development Milestones

YearDevelopment MilestoneSignificance
1963Discovery of indomethacinNovel indole acetic acid NSAID synthesized
1965FDA approval of indomethacin (Indocin®)First commercial oral formulation (free acid)
1980sSodium salt trihydrate characterizationSolution for injectable delivery identified
~2000IV formulation approval (PDA)Critical neonatal indication addressed
2014Tivorbex® (oral sodium salt) approvedEnhanced absorption for acute pain

The IV formulation faced significant manufacturing challenges. Lyophilization (freeze-drying) was adopted to produce a stable powder for reconstitution. However, stability issues emerged, leading to Class I recalls due to particulate formation upon reconstitution, attributed to crystallization instability under stress conditions [3].

Significance in Pharmaceutical Formulations

Indomethacin sodium trihydrate exemplifies how salt engineering facilitates clinical translation of BCS Class II APIs:

  • Lyophilization Enabler: The salt’s solubility allows preparation of concentrated solutions (e.g., 1 mg/mL) suitable for lyophilization. The process involves freezing the solution and sublimating ice under vacuum to form a porous "plug." This plug must maintain cosmetic elegance (structure, color) and resist plug collapse or recrystallization during storage. Studies show storage at 40°C/75% relative humidity (RH) causes complete plug collapse and crystal growth within two months, emphasizing stringent storage requirements [3].

  • Stability Challenges: Despite advantages, the amorphous nature of the lyophilized matrix is thermodynamically unstable. Residual moisture acts as a plasticizer, lowering the glass transition temperature (Tg) and promoting molecular mobility that facilitates recrystallization. This risk is magnified during temperature excursions, potentially generating particulates upon reconstitution—a critical concern leading to FDA Class I recalls due to embolization risks [3]. Analytical techniques like X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for monitoring crystalline transitions.

  • Formulation Interactions: In solid oral dosage forms (e.g., granules), indomethacin sodium trihydrate exhibits complex interactions with excipients. Basic fillers like dicalcium phosphate can induce salt disproportionation, reverting to the insoluble free acid and compromising dissolution. This necessitates careful excipient selection (e.g., neutral microcrystalline cellulose) to maintain solubility advantages [6].

  • Beyond Parenterals: The sodium salt’s solubility also benefits non-IV formulations. Rectal suppositories (50 mg) provide an alternative route for postoperative pain, while ophthalmic solutions (though less common) leverage solubility for ocular inflammation management, albeit with risks of corneal toxicity [2] [5].

Table 3: Pharmaceutical Applications and Technical Considerations

Formulation TypeTechnical AdvantageKey Challenge
Lyophilized IV PowderEnables 100% bioavailability in PDA treatmentRecrystallization during storage/transport
Oral Capsules (Tivorbex®)Faster absorption vs. free acidSensitivity to acidic gastric environment
Rectal SuppositoriesBypasses first-pass metabolism; useful post-surgeryVariable patient acceptability
Granules/TabletsImproved dissolution over free acidIncompatibility with basic fillers

Properties

CAS Number

74252-25-8

Product Name

Indomethacin sodium trihydrate

IUPAC Name

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Molecular Formula

C19H15ClNNaO4

Molecular Weight

379.8 g/mol

InChI

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

JMHRGKDWGWORNU-UHFFFAOYSA-M

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.